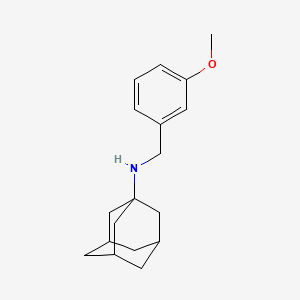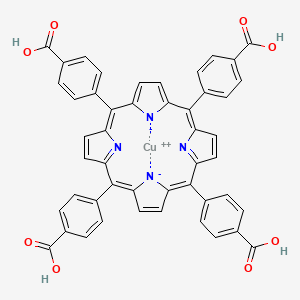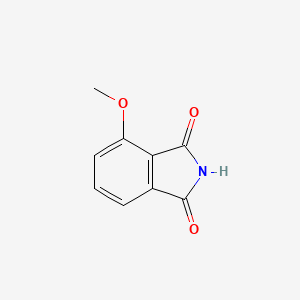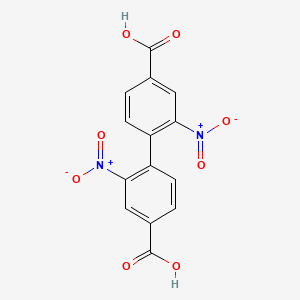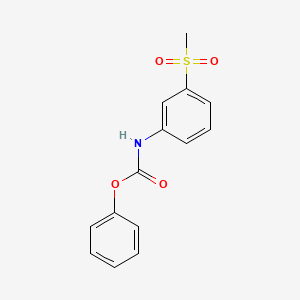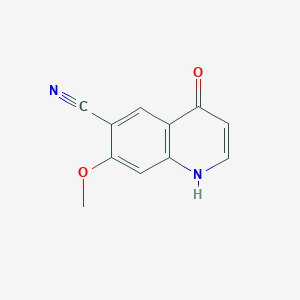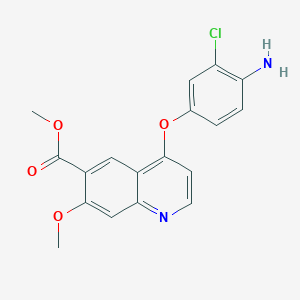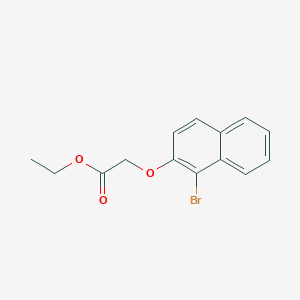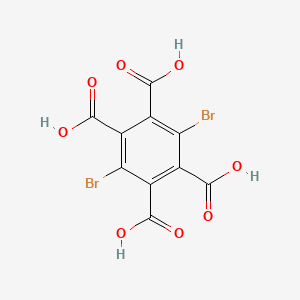
5-(6,7-二甲氧基喹啉-4-氧基)吡啶-2-胺
描述
“5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine” is a chemical compound that has been studied in the context of its potential use in medicinal chemistry . It has been found to bind to the SYK kinase domain, a non-receptor tyrosine kinase .
Molecular Structure Analysis
The molecular structure of this compound involves a pyridine ring fused with a quinoline ring, which is further substituted with methoxy groups . The exact structure can be determined using techniques such as X-ray diffraction .科学研究应用
合成和化学性质
- 一步合成方法:研究表明,5-(6,7-二甲氧基喹啉-4-氧基)吡啶-2-胺等化合物可以使用一步法合成。例如,二氢吡啶和四氢喹啉(在结构上与该化合物相关)已在一锅多组分过程中合成,其中包括吸电子(杂)芳基卤化物等组分 (Yehia、Polborn 和 Müller,2002).
生物和医学研究
- 抗疟疾潜力:一些 6,7-二甲氧基喹啉-4-氧基化合物的衍生物已被研究其抗疟疾潜力。这些研究导致合成了对恶性疟原虫表现出有希望的活性的新型化合物,表明相关化合物具有潜在的抗疟疾应用 (Saini、Jain、Kumar 和 Jain,2016).
化学反应和转化
- 环胺官能化:涉及环胺(结构类似于 5-(6,7-二甲氧基喹啉-4-氧基)吡啶-2-胺)的研究表明与 α,β-不饱和羰基化合物发生氧化还原环化反应。这些转化突出了此类化合物化学合成中的多功能性 (Kang、Richers、Sawicki 和 Seidel,2015).
作用机制
未来方向
The future directions for the study of this compound could involve further exploration of its potential medicinal applications, particularly given its interaction with the SYK kinase domain . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable insights.
属性
IUPAC Name |
5-(6,7-dimethoxyquinolin-4-yl)oxypyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-20-14-7-11-12(8-15(14)21-2)18-6-5-13(11)22-10-3-4-16(17)19-9-10/h3-9H,1-2H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFPSAKAPKBKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CN=C(C=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

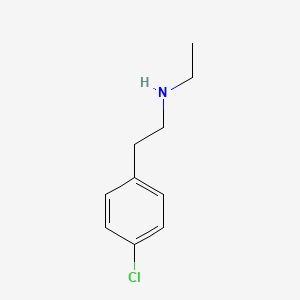
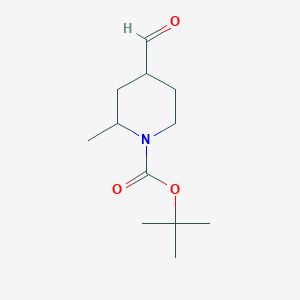
![2-{[(3-Fluorophenyl)amino]methyl}phenol](/img/structure/B3136439.png)
